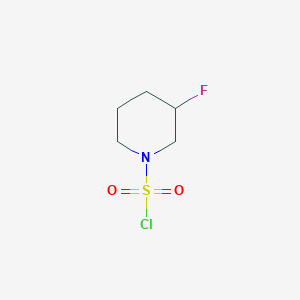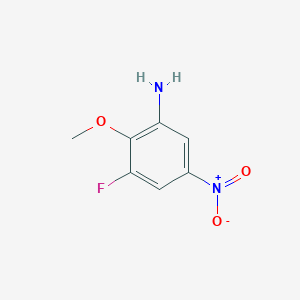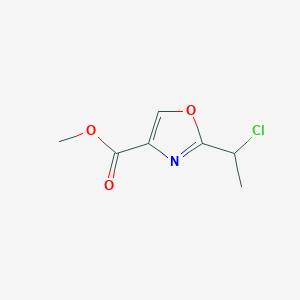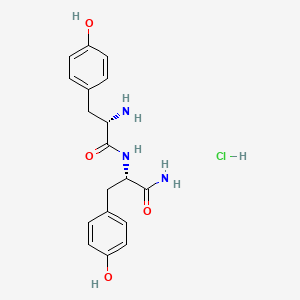
3-氟哌啶-1-磺酰氯
描述
3-Fluoropiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClFNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorine atom and a sulfonyl chloride group in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
科学研究应用
3-Fluoropiperidine-1-sulfonyl chloride is used in various scientific research applications, including:
作用机制
is a fluorinated piperidine derivative . Piperidine derivatives are known to have diverse biological activities and are used in medicinal chemistry for drug discovery . The presence of a fluorine atom can enhance the biological activity of these compounds . Fluorine atoms can influence the conformational behavior of piperidine derivatives, which can affect their interaction with biological targets .
The sulfonyl chloride group in 3-Fluoropiperidine-1-sulfonyl chloride is a reactive functional group that can undergo various chemical reactions, potentially leading to a wide range of biological activities.
In terms of pharmacokinetics, the properties of 3-Fluoropiperidine-1-sulfonyl chloride would depend on factors such as its solubility, stability, and metabolic transformation . These factors can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropiperidine-1-sulfonyl chloride typically involves the fluorination of piperidine derivatives followed by sulfonylation. One common method includes the reaction of piperidine with a fluorinating agent such as Selectfluor® to introduce the fluorine atom at the desired position. The resulting fluoropiperidine is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of 3-Fluoropiperidine-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize the formation of by-products .
化学反应分析
Types of Reactions
3-Fluoropiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
相似化合物的比较
Similar Compounds
3-Chloropiperidine-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
3-Bromopiperidine-1-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
3-Iodopiperidine-1-sulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
3-Fluoropiperidine-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size enhance the compound’s ability to form strong bonds with biological targets, improving its efficacy and selectivity in various applications .
属性
IUPAC Name |
3-fluoropiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-2-5(7)4-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNOYLBRIDZLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)










![{2H-[1,3]dioxolo[4,5-c]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B1450226.png)

